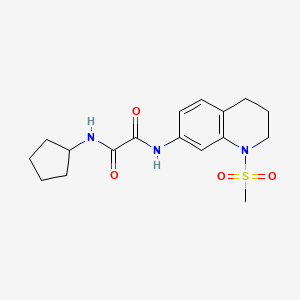
N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide works by inhibiting the activity of JAK3, which is a key enzyme in the signaling pathways of cytokine receptors. Cytokines are small proteins that play a crucial role in the immune system, regulating inflammation and immune responses. By inhibiting JAK3, this compound can reduce the production of cytokines and dampen the immune response, leading to reduced inflammation and improved symptoms in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to reducing cytokine production, this compound can also inhibit the proliferation of T cells and B cells, which are key components of the immune system. This compound has also been shown to reduce the production of antibodies and to inhibit the activation of dendritic cells, which are important immune cells that play a role in the initiation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is its specificity for JAK3. Unlike other JAK inhibitors, which can target multiple JAK enzymes, this compound selectively inhibits JAK3. This specificity can reduce the risk of off-target effects and improve the safety profile of the drug. However, this compound has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. One area of focus is the development of more potent and selective JAK3 inhibitors. Another area of interest is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, research is ongoing to explore the potential use of this compound in other applications, such as the treatment of certain types of cancer.
Synthesemethoden
The synthesis of N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3,4-dihydro-2H-quinolin-7-amine, which is reacted with cyclopentanone to form N-cyclopentyl-3,4-dihydro-2H-quinolin-7-amine. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopentyl-N'-(methylsulfonyl)-3,4-dihydro-2H-quinolin-7-amine. Finally, this intermediate is reacted with oxalyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases. Research has shown that inhibition of JAK3 by this compound can reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of organ transplant rejection and certain types of leukemia.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)20-10-4-5-12-8-9-14(11-15(12)20)19-17(22)16(21)18-13-6-2-3-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURHIVMJRCHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

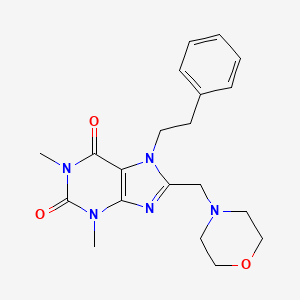
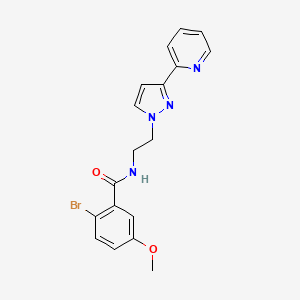
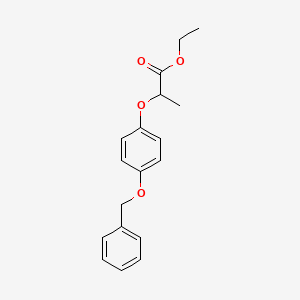
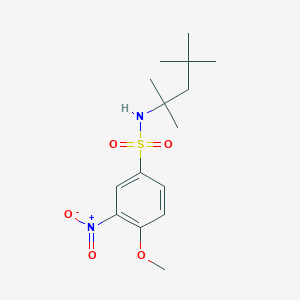
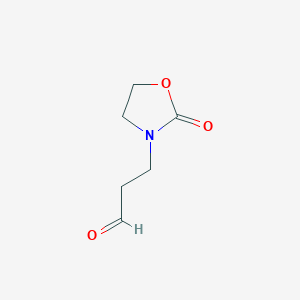

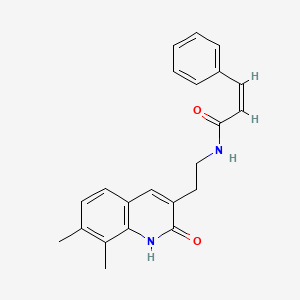
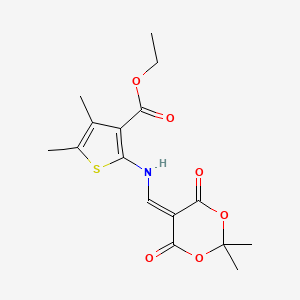

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)
![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2780353.png)
![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)
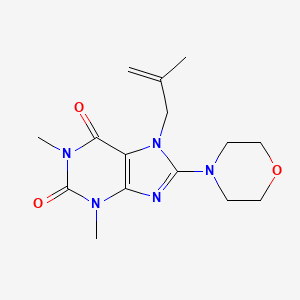
![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)